3-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid
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Description
3-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid is a useful research compound. Its molecular formula is C22H19ClN2O5S2 and its molecular weight is 490.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The complex molecular structure suggests it may have unique reactivity and chemical properties, which could be explored for various applications. Studies have detailed the synthesis and characterization of similarly structured compounds, focusing on their potential as intermediates in the synthesis of polyhydroxyindolizidines and other heterocyclic compounds. For instance, the research on "4-Octulose Derivatives as Key Intermediates in a New and Short Synthesis of Polyhydroxyindolizidines" outlines a methodology for synthesizing compounds with potential biological activity through a series of reactions involving octulose derivatives (Izquierdo et al., 1999).
Potential Biological Activities
Compounds with complex structures, including those containing chlorophenyl groups, have been the subject of research for their potential biological activities. For example, studies on "Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides" demonstrate the synthesis of new derivatives with significant antiviral activities (Chen et al., 2010). This suggests that compounds with similar structural features could be explored for their antiviral properties.
Antimicrobial and Anticancer Research
The compound , due to its structural complexity, may also find relevance in antimicrobial and anticancer research. Compounds with thiopyrano, thiazole, and isoindol motifs have been investigated for their antimicrobial and anticancer activities. Research on "Synthesis and antimicrobial activity of new pyridine derivatives-I" and "Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives" provides insights into the potential of such compounds to act as antimicrobial and anticancer agents https://consensus.app/papers/synthesis-anticancer-activity-evaluation-kryshchyshyndylevych/729298b210445268af6319dfb7b61247/?utm_source=chatgpt" target="_blank">(Patel et al., 2011); (Kryshchyshyn-Dylevych et al., 2020)
properties
IUPAC Name |
3-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S2/c23-9-3-1-8(2-4-9)13-14-10-7-11(17(14)31-19-18(13)32-22(30)24-19)16-15(10)20(28)25(21(16)29)6-5-12(26)27/h1-4,10-11,13-17H,5-7H2,(H,24,30)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATJXMNZTLPUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CCC(=O)O)SC5=C(C3C6=CC=C(C=C6)Cl)SC(=O)N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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